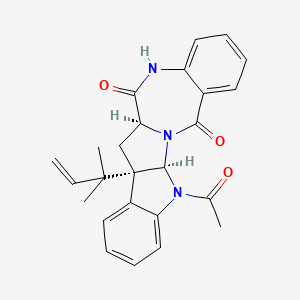

epi-Aszonalenin A

Vue d'ensemble

Description

L'épi-Aszonalénine A est un composé alcaloïde isolé des métabolites secondaires de champignons endophytes de coraux marins, en particulier d'Aspergillus terreus . Il a été démontré qu'elle possédait des activités biologiques significatives, notamment des propriétés anti-angiogéniques et d'intervention athéroscléreuse .

Mécanisme D'action

Target of Action

Epi-Aszonalenin A (EAA) is an alkaloid that is isolated and purified from the secondary metabolites of coral symbiotic fungi . The primary targets of EAA are matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) . MMPs are enzymes that break down extracellular matrix proteins, playing a crucial role in cell migration and invasion. VEGF is a signal protein that stimulates the formation of blood vessels, contributing to the process of angiogenesis .

Mode of Action

EAA interacts with its targets by decreasing the activity of MMPs and VEGF . It also inhibits the expression of N-cadherin and hypoxia-inducible factor-1α (HIF-1α), which are involved in cell adhesion and response to hypoxia, respectively . Molecular docking results suggest that EAA forms a stable interaction with MMP-2/-9 molecules .

Biochemical Pathways

EAA affects several biochemical pathways. It regulates the phosphorylation of downstream mitogen-activated protein kinase (MAPK), PI3K/AKT, and NF-κB pathways . These pathways play significant roles in cell proliferation, survival, and inflammation. By modulating these pathways, EAA can exert its anti-angiogenic and anti-metastatic effects .

Result of Action

The result of EAA’s action is the inhibition of tumor metastasis and invasion . By interfering with cell migration and invasion, EAA can effectively inhibit the metastasis of tumor cells . This makes EAA a potential candidate for the treatment of angiogenesis-related diseases .

Action Environment

EAA is derived from marine fungi, which are known to produce a variety of bioactive compounds due to their competitive relationship with prokaryotes in marine sediments . The marine environment, therefore, plays a significant role in the production and action of EAA.

Méthodes De Préparation

L'épi-Aszonalénine A peut être synthétisée en utilisant des méthodes chimioenzymatiques impliquant des prényltransférases . La synthèse stéréospécifique implique l'utilisation de deux prényltransférases recombinantes, AnaPT et CdpNPT, qui catalysent la C3-prénylation des dérivés de benzodiazépinedione . Les conditions de réaction impliquent généralement l'utilisation de substrats tels que le tryptophane et l'acide anthranilique, et les taux de conversion peuvent atteindre 100 % .

Analyse Des Réactions Chimiques

L'épi-Aszonalénine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions comprennent différents stéréoisomères et dérivés de l'épi-Aszonalénine A .

Applications de la recherche scientifique

En médecine, elle s'est avérée prometteuse comme agent antitumoral en inhibant l'invasion tumorale et la métastase . Elle y parvient en interférant avec l'activité des métalloprotéinases matricielles et du facteur de croissance endothélial vasculaire, et en régulant la phosphorylation des voies de signalisation en aval telles que la protéine kinase activée par le mitogène, PI3K/AKT et NF-κB .

Mécanisme d'action

Le mécanisme d'action de l'épi-Aszonalénine A implique l'inhibition de l'activité des métalloprotéinases matricielles et du facteur de croissance endothélial vasculaire . Elle inhibe également l'expression de la N-cadhérine et du facteur 1α inductible par l'hypoxie en régulant la phosphorylation des voies de signalisation en aval telles que la protéine kinase activée par le mitogène, PI3K/AKT et NF-κB . Des études de docking moléculaire ont montré que l'épi-Aszonalénine A forme des interactions stables avec les métalloprotéinases matricielles, ce qui appuie davantage ses effets inhibiteurs .

Applications De Recherche Scientifique

In medicine, it has shown promise as an anti-tumor agent by inhibiting tumor invasion and metastasis . It achieves this by interfering with the activity of matrix metalloproteinases and vascular endothelial growth factor, and by regulating the phosphorylation of downstream signaling pathways such as mitogen-activated protein kinase, PI3K/AKT, and NF-κB .

Comparaison Avec Des Composés Similaires

L'épi-Aszonalénine A est structurellement similaire à d'autres dérivés de benzodiazépine tels que l'aszonalénine, l'acétylaszonalénine et l'épi-Aszonalénine B et C . L'épi-Aszonalénine A est unique en son genre pour ses activités anti-angiogéniques et d'intervention athéroscléreuse spécifiques . D'autres composés similaires comprennent la roquefortine C, l'amauromine et la 5-N-acétylardeémine, qui appartiennent également à la famille des dérivés indoliques et présentent diverses activités biologiques .

Propriétés

IUPAC Name |

(2S,10S,12S)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23+,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-ZWSUVBHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

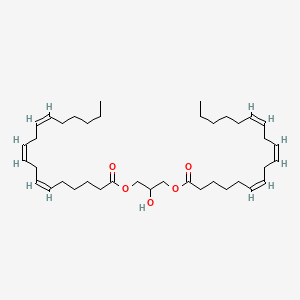

![2,2-Dimethyl-propanoic acid, [(1,4,4a,9,9a,10-hexahydro-9,10-dioxo-1,4-ethanoanthracen-5-yl)oxy]methyl ester](/img/structure/B3026128.png)

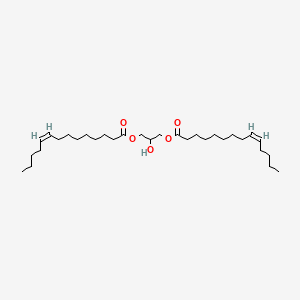

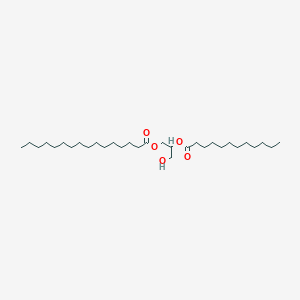

![Hexadecanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026135.png)

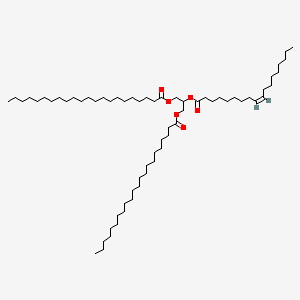

![Octadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester](/img/structure/B3026137.png)

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxoheptadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026141.png)

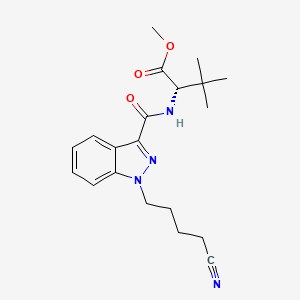

![N-[[1-(4-fluorobutyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine, methyl ester](/img/structure/B3026143.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026144.png)